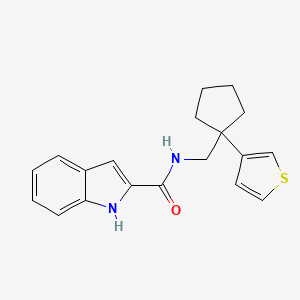
N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. CP 47,497 has been the subject of extensive scientific research due to its potential as a tool for studying the endocannabinoid system and its effects on the body.
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
- This compound and its analogs have been explored for potential pharmacological activities. For instance, similar indole derivatives have shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors, offering avenues for anti-HIV drug development (Alexandre et al., 2011).
- Additionally, indole-based compounds are investigated for their anti-cancer properties due to their antioxidant activities (Al-Ostoot et al., 2019).
2. Organic Synthesis and Chemical Analysis
- Research has been conducted on the synthesis and characterization of similar indole compounds, indicating their significance in organic chemistry. For example, novel methods for synthesizing indole derivatives have been developed, which are crucial for producing complex molecules used in drug discovery and material science (Shestakov et al., 2009).
- Indole derivatives are also used as analytical tools in spectroscopic studies due to their unique photophysical properties (Pereira et al., 2010).
3. Pharmacological Research
- There is ongoing research into the potential therapeutic applications of indole-based compounds, including their roles as antagonists in various biochemical pathways. Such studies provide insights into the therapeutic potential of these compounds in treating various diseases (Jacobs et al., 1993).
properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-18(17-11-14-5-1-2-6-16(14)21-17)20-13-19(8-3-4-9-19)15-7-10-23-12-15/h1-2,5-7,10-12,21H,3-4,8-9,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYFKSMIHRGERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

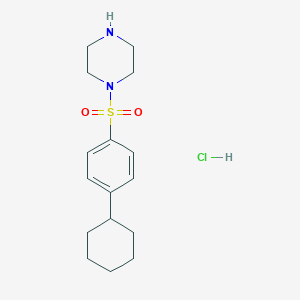
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)
![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
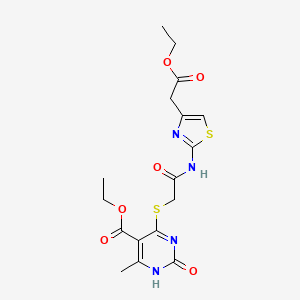
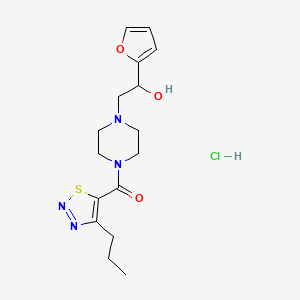
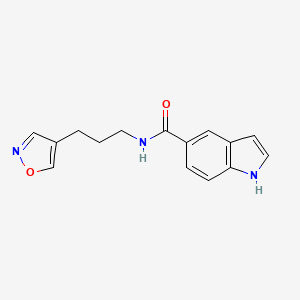
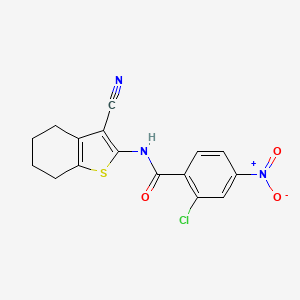
![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2773352.png)

![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)